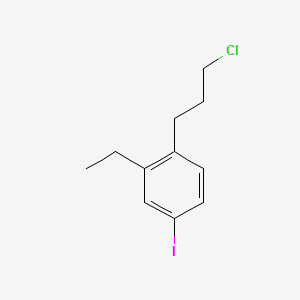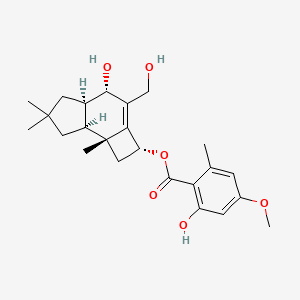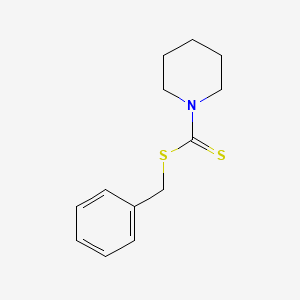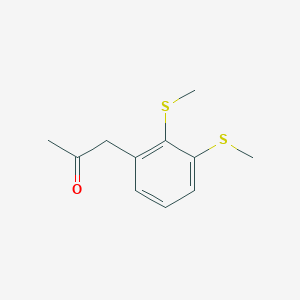
1-(3-(Difluoromethoxy)-4-(trifluoromethoxy)phenyl)hydrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-(Difluoromethoxy)-4-(trifluoromethoxy)phenyl)hydrazine is a chemical compound with the molecular formula C8H7F5N2O2 and a molecular weight of 258.15 g/mol . This compound is characterized by the presence of both difluoromethoxy and trifluoromethoxy groups attached to a phenyl ring, along with a hydrazine moiety. The unique combination of these functional groups imparts distinct chemical properties to the compound, making it of interest in various scientific fields.
Métodos De Preparación
The synthesis of 1-(3-(Difluoromethoxy)-4-(trifluoromethoxy)phenyl)hydrazine typically involves the introduction of difluoromethoxy and trifluoromethoxy groups onto a phenyl ring, followed by the attachment of a hydrazine group. One common synthetic route involves the reaction of a suitable phenol derivative with difluoromethyl ether and trifluoromethyl ether under specific conditions to introduce the desired substituents. The resulting intermediate is then reacted with hydrazine to form the final product .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of catalysts, controlled reaction conditions, and purification steps to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
1-(3-(Difluoromethoxy)-4-(trifluoromethoxy)phenyl)hydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions employed.
Aplicaciones Científicas De Investigación
1-(3-(Difluoromethoxy)-4-(trifluoromethoxy)phenyl)hydrazine has several scientific research applications, including:
Biology: It is studied for its potential biological activities, including its effects on various biological pathways and targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in the treatment of certain diseases or conditions.
Mecanismo De Acción
The mechanism of action of 1-(3-(Difluoromethoxy)-4-(trifluoromethoxy)phenyl)hydrazine involves its interaction with specific molecular targets and pathways. The presence of difluoromethoxy and trifluoromethoxy groups can influence the compound’s reactivity and binding affinity to various targets. The hydrazine moiety can participate in redox reactions, leading to the generation of reactive intermediates that can modulate biological pathways .
Comparación Con Compuestos Similares
1-(3-(Difluoromethoxy)-4-(trifluoromethoxy)phenyl)hydrazine can be compared with other similar compounds, such as:
1-(3-(Difluoromethoxy)-5-(trifluoromethoxy)phenyl)hydrazine: This compound has a similar structure but with a different substitution pattern on the phenyl ring.
Trifluoromethyl phenyl sulfone: This compound contains a trifluoromethyl group and is used in similar chemical reactions.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C8H7F5N2O2 |
|---|---|
Peso molecular |
258.15 g/mol |
Nombre IUPAC |
[3-(difluoromethoxy)-4-(trifluoromethoxy)phenyl]hydrazine |
InChI |
InChI=1S/C8H7F5N2O2/c9-7(10)16-6-3-4(15-14)1-2-5(6)17-8(11,12)13/h1-3,7,15H,14H2 |
Clave InChI |
PVHPLLHOJWKWIN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1NN)OC(F)F)OC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Bis[2-(diphenylphosphino)-phenyl]ether oxide;Bis[2-((oxo)diphenylphosphino)phenyl]ether](/img/structure/B14066969.png)








![2-[2-(4-Nonylphenoxy)ethoxy]ethyl prop-2-enoate](/img/structure/B14067019.png)
